molecular formula C20H18O5 B11050399 Cyclopropyl(2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxin-7-yl)methanone

Cyclopropyl(2,2',3,3'-tetrahydro-6,6'-bi-1,4-benzodioxin-7-yl)methanone

Cat. No.: B11050399
M. Wt: 338.4 g/mol
InChI Key: FXHYEXHUSTZUAG-UHFFFAOYSA-N
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Description

CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE is a complex organic compound that features a cyclopropyl group attached to a methanone moiety, which is further connected to two dihydro-1,4-benzodioxin groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE typically involves multiple steps. One common approach starts with the preparation of the dihydro-1,4-benzodioxin intermediates. These intermediates are synthesized by reacting catechol with ethylene glycol in the presence of an acid catalyst to form 1,4-benzodioxane . The cyclopropyl group is then introduced through a cyclopropanation reaction using a suitable reagent such as diazomethane . Finally, the methanone moiety is attached via a Friedel-Crafts acylation reaction using an appropriate acyl chloride .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclopropanation and Friedel-Crafts acylation steps, as well as the development of more efficient catalysts and reaction conditions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

CYCLOPROPYL[7-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL]METHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl group provides rigidity and stability, while the benzodioxin rings offer potential for various chemical modifications .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

cyclopropyl-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]methanone

InChI

InChI=1S/C20H18O5/c21-20(12-1-2-12)15-11-19-18(24-7-8-25-19)10-14(15)13-3-4-16-17(9-13)23-6-5-22-16/h3-4,9-12H,1-2,5-8H2

InChI Key

FXHYEXHUSTZUAG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2C4=CC5=C(C=C4)OCCO5)OCCO3

Origin of Product

United States

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